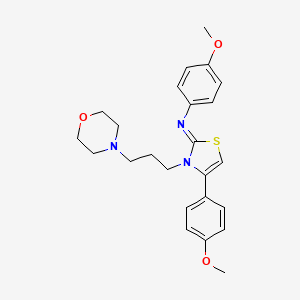

(Z)-4-methoxy-N-(4-(4-methoxyphenyl)-3-(3-morpholinopropyl)thiazol-2(3H)-ylidene)aniline

Descripción

The compound "(Z)-4-methoxy-N-(4-(4-methoxyphenyl)-3-(3-morpholinopropyl)thiazol-2(3H)-ylidene)aniline" is a thiazole derivative featuring a Z-configuration imine (ylidene) linkage, a 4-methoxyphenyl group at position 4 of the thiazole ring, and a 3-morpholinopropyl substituent at position 3. Its structural complexity arises from the interplay of electron-donating methoxy groups, the polar morpholine moiety, and the planar thiazole-imine system. The Z-configuration likely influences its stereoelectronic properties, affecting binding affinity and stability compared to E-isomers .

Propiedades

IUPAC Name |

N,4-bis(4-methoxyphenyl)-3-(3-morpholin-4-ylpropyl)-1,3-thiazol-2-imine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H29N3O3S/c1-28-21-8-4-19(5-9-21)23-18-31-24(25-20-6-10-22(29-2)11-7-20)27(23)13-3-12-26-14-16-30-17-15-26/h4-11,18H,3,12-17H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SVFRRIYBNMKTDW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=CSC(=NC3=CC=C(C=C3)OC)N2CCCN4CCOCC4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H29N3O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

439.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Actividad Biológica

(Z)-4-methoxy-N-(4-(4-methoxyphenyl)-3-(3-morpholinopropyl)thiazol-2(3H)-ylidene)aniline is a thiazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound's structure, featuring a thiazole ring and various functional groups, suggests a multifaceted mechanism of action that may influence several biological pathways.

Chemical Structure and Properties

The compound can be represented by the following structural formula:

Key Features:

- Thiazole Ring: Known for its reactivity and role in various pharmacological activities.

- Methoxy Groups: These electron-donating groups can enhance the compound's lipophilicity and bioavailability.

- Morpholinopropyl Side Chain: This moiety may contribute to the compound's interaction with biological targets.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of thiazole derivatives. For instance, compounds similar to (Z)-4-methoxy-N-(4-(4-methoxyphenyl)-3-(3-morpholinopropyl)thiazol-2(3H)-ylidene)aniline have shown significant antibacterial effects against common pathogens such as Staphylococcus aureus and Escherichia coli.

| Compound | Target Bacteria | Inhibition Zone (mm) | Concentration (mg/ml) |

|---|---|---|---|

| Thiazole Derivative A | S. aureus | 15 | 10 |

| Thiazole Derivative B | E. coli | 18 | 10 |

These results indicate that thiazole derivatives can serve as effective antimicrobial agents, potentially due to the generation of reactive oxygen species (ROS) that damage bacterial DNA and proteins .

Anticancer Activity

Thiazole compounds are also being researched for their anticancer properties. The structural features of (Z)-4-methoxy-N-(4-(4-methoxyphenyl)-3-(3-morpholinopropyl)thiazol-2(3H)-ylidene)aniline suggest it may inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.

Case Study:

A recent study evaluated the cytotoxic effects of thiazole derivatives on cancer cell lines such as A-431 (epidermoid carcinoma) and Jurkat (T-cell leukemia). The results showed significant cytotoxicity with IC50 values below those of standard chemotherapeutics like doxorubicin:

| Compound | Cell Line | IC50 (µg/ml) |

|---|---|---|

| Thiazole Derivative C | A-431 | 0.95 |

| Thiazole Derivative D | Jurkat | 1.20 |

The presence of specific substituents, such as methoxy and morpholine groups, appears to enhance the anticancer activity by facilitating interactions with target proteins involved in cell survival pathways .

The mechanism by which (Z)-4-methoxy-N-(4-(4-methoxyphenyl)-3-(3-morpholinopropyl)thiazol-2(3H)-ylidene)aniline exerts its biological effects is complex and multifactorial:

- Enzyme Inhibition: The compound may inhibit key enzymes involved in cancer cell metabolism or bacterial growth.

- Receptor Modulation: Interaction with specific cellular receptors could lead to altered signaling pathways affecting cell survival and proliferation.

- Oxidative Stress Induction: The generation of ROS may play a critical role in its antimicrobial and anticancer activities.

Aplicaciones Científicas De Investigación

Antimicrobial Properties

Recent studies have highlighted the antimicrobial activity of thiazole derivatives, including compounds similar to (Z)-4-methoxy-N-(4-(4-methoxyphenyl)-3-(3-morpholinopropyl)thiazol-2(3H)-ylidene)aniline. Thiazole derivatives have shown promising results against various bacterial and fungal strains, making them candidates for developing new antimicrobial agents. For instance, research indicates that modifications in the thiazole ring can enhance the efficacy against resistant strains of bacteria and fungi .

Anticancer Activity

Thiazole derivatives are also being explored for their anticancer properties. Studies have demonstrated that certain thiazole-based compounds exhibit cytotoxic effects against cancer cell lines, including prostate and melanoma cells. The mechanism often involves the induction of apoptosis in cancer cells, making (Z)-4-methoxy-N-(4-(4-methoxyphenyl)-3-(3-morpholinopropyl)thiazol-2(3H)-ylidene)aniline a potential candidate for further development as an anticancer agent .

Organic Electronics

The unique electronic properties of thiazole compounds have led to their exploration in organic electronics. Specifically, (Z)-4-methoxy-N-(4-(4-methoxyphenyl)-3-(3-morpholinopropyl)thiazol-2(3H)-ylidene)aniline may be utilized in the development of organic light-emitting diodes (OLEDs) and organic photovoltaic devices due to its favorable charge transport properties. Research indicates that thiazole derivatives can improve the efficiency and stability of these devices .

Coatings and Polymers

Another application area is in the formulation of coatings and polymers. The incorporation of thiazole derivatives into polymer matrices can enhance their thermal stability and mechanical properties. This application is particularly relevant in industries where durable materials are required, such as automotive and aerospace sectors .

Pesticide Development

Thiazole-containing compounds are being investigated for their potential use as pesticides. The ability of these compounds to interact with biological systems makes them suitable candidates for developing new agrochemicals aimed at combating pests and diseases in crops. Studies have shown that certain thiazole derivatives exhibit insecticidal and fungicidal activities, which could lead to more effective agricultural practices .

Case Studies

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Thiazolidinone Derivatives (e.g., 5-(Z)-[(4-Methoxyphenyl)methylene]-2-[(4-methoxyphenyl)methylenehydrazono]-3-(4-hydroxyphenyl)-4-thiazolidinone)

Structural Similarities :

Key Differences :

Functional Implications: The morpholinopropyl group in the target compound improves solubility compared to the hydroxyl-containing thiazolidinone, which may enhance bioavailability.

Quinazolinone Schiff Bases (e.g., 4(3H)-Quinazolinone Derivatives)

Structural Similarities :

- Both classes contain nitrogen-rich heterocycles and imine-like linkages (Schiff bases in quinazolinones vs. ylidene in the target compound) .

Key Differences :

Activity Insights: While quinazolinones exhibit antiviral activity against tobacco mosaic virus (TMV), the target compound’s morpholine group may offer better pharmacokinetic properties, such as blood-brain barrier penetration or reduced metabolic degradation. The thiazole core’s electron-rich nature could also modulate interaction with viral proteases or polymerases differently than quinazolinones.

Data Tables

Table 1: Physicochemical and Functional Comparison

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.